6,7-Difluoro-1,2-dihydroquinolin-2-one
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Overview
Description
6,7-Difluoro-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the quinoline ring, and a carbonyl group at the 2nd position. The molecular formula of this compound is C9H5F2NO, and it has a molecular weight of 181.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reductive cyclization of nitro compounds in the presence of a catalyst such as palladium on carbon (Pd/C) in ethanol can yield this compound . Another method involves the decarboxylation of 4-hydroxyquinolin-2(1H)-one derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties .
Scientific Research Applications
6,7-Difluoro-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s fluorine atoms enhance its ability to penetrate cell membranes and interact with target enzymes .
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-1,2-dihydroquinoxalin-2-one: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
4-Hydroxyquinolin-2(1H)-one: This compound lacks the fluorine atoms and has a hydroxyl group at the 4th position.
Uniqueness
6,7-Difluoro-1,2-dihydroquinolin-2-one is unique due to the presence of fluorine atoms, which enhance its biological activity and chemical stability. The fluorine atoms also contribute to its ability to interact with specific molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H5F2NO |
---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
6,7-difluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5F2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13) |
InChI Key |
XFKXRLSCKJFLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=CC(=C(C=C21)F)F |
Origin of Product |
United States |
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